molecular formula C8H15N5 B1425724 3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 1428139-45-0

3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1425724
CAS No.: 1428139-45-0
M. Wt: 181.24 g/mol
InChI Key: VXHQMECHIJVCMA-UHFFFAOYSA-N
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Description

3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, substituted with a methyl group. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methylpiperidine with 1H-1,2,4-triazole-5-amine under specific conditions. One common method includes:

    Starting Materials: 4-methylpiperidine and 1H-1,2,4-triazole-5-amine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Catalysts like palladium or other transition metals may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, including:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or triazole ring can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole or piperidine derivatives.

Scientific Research Applications

3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-methylpiperidine share structural similarities.

    Triazole Derivatives: Compounds such as 1H-1,2,4-triazole and 3-amino-1H-1,2,4-triazole are structurally related.

Uniqueness

3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-6-2-4-13(5-3-6)8-10-7(9)11-12-8/h6H,2-5H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHQMECHIJVCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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